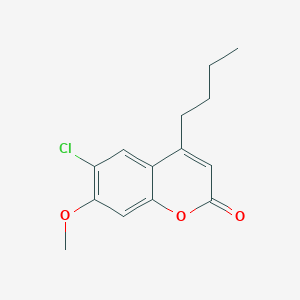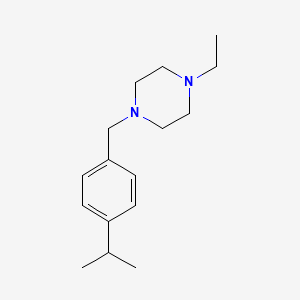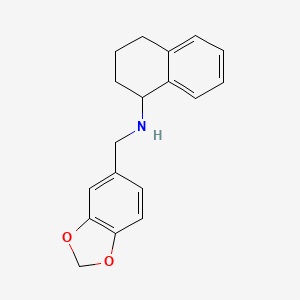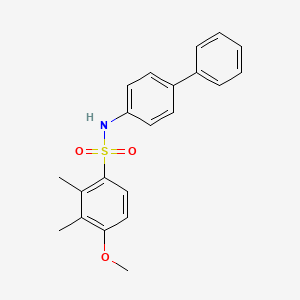![molecular formula C14H10Cl2INOS B4939599 N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4939599.png)
N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)thio]acetamide, also known as CIPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)thio]acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell cycle regulation. By inhibiting HDACs, this compound may alter the expression of genes involved in cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been found to have anti-inflammatory effects, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)thio]acetamide as a research tool is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, this compound has been found to selectively inhibit certain HDAC isoforms, making it a useful tool for studying the role of specific HDACs in cellular processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)thio]acetamide. One area of interest is the development of this compound as a potential cancer therapy. Further studies are needed to determine its efficacy in animal models and to optimize its dosing and delivery. Additionally, research on the mechanism of action of this compound could lead to the development of more targeted cancer therapies. Finally, studies on the anti-inflammatory effects of this compound could lead to its use in the treatment of inflammatory diseases.
Métodos De Síntesis
N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)thio]acetamide can be synthesized through a multi-step process involving the reaction of 4-chlorothiophenol with 2,4-dichloroiodobenzene in the presence of a base, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)thio]acetamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer. Research has shown that this compound has anti-tumor effects in various cancer cell lines, including breast, lung, and liver cancer. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may be a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(4-chlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2INOS/c15-9-1-4-11(5-2-9)20-8-14(19)18-13-6-3-10(17)7-12(13)16/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMGHNFWXWMNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=C(C=C(C=C2)I)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4939535.png)

![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(4-fluorophenoxy)piperidine](/img/structure/B4939553.png)
![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4939562.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[4-(methylthio)benzyl]butanamide](/img/structure/B4939576.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(methylthio)propanamide](/img/structure/B4939588.png)
![5-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939593.png)

![[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4939608.png)
![3-allyl-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4939613.png)
![ethyl N-[3-(4-chlorophenyl)-3-oxopropyl]valinate hydrochloride](/img/structure/B4939617.png)
